8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Pharmaceutical Quality Control Impurity Reference Standard Analytical Method Validation

Quantifying the 2-Oxo Lorcaserin impurity is critical for Lorcaserin API batch release but requires a highly characterized, CAS-specific reference standard to ensure HPLC method accuracy and regulatory compliance. This compound provides the exact solution. - Specifically identified in validated stability-indicating HPLC methods (e.g., Phenomenex Luna phenyl-hexyl column, 220 nm detection). - Supplied with comprehensive analytical documentation (COA, NMR, MS, HPLC) for seamless ANDA/DMF method validation. - ≥98% purity minimizes co-elution risks, ensuring reliable impurity profiling in GMP environments.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 824430-77-5
Cat. No. B057591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
CAS824430-77-5
Synonyms8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one;  8-Chloro-1,3,4,5-tetrahydro-1-methyl-2H-3-benzazepin-2-one
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1C2=C(CCNC1=O)C=CC(=C2)Cl
InChIInChI=1S/C11H12ClNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14)
InChIKeyGWMXBSJNHZORGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 824430-77-5) - Compound Identification and Classification


8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 824430-77-5) is a chlorinated benzazepinone derivative with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is structurally characterized by a benzazepine core bearing a chlorine substituent at the 8-position and a methyl group at the 1-position. This compound is primarily recognized as 2-Oxo Lorcaserin, a known process-related impurity of the anti-obesity drug Lorcaserin , and serves as a key intermediate in the synthesis of Lorcaserin [1]. It is commercially available from multiple suppliers with purities ranging from 95% to 98% .

Why Generic Substitution of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 824430-77-5) Fails in Regulated Environments


In pharmaceutical quality control and process development, the use of a specific Lorcaserin impurity reference standard cannot be substituted with a structurally similar benzazepinone or another Lorcaserin impurity without compromising method accuracy and regulatory compliance. The target compound, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, is a well-defined process-related impurity (2-Oxo Lorcaserin) that exhibits distinct chromatographic behavior and has been specifically included in validated stability-indicating HPLC methods for Lorcaserin [1]. Generic substitution with an alternative impurity, such as N-Acetyl Lorcaserin or Lorcaserin N-Oxide, would introduce different retention times, spectral properties, and response factors, thereby invalidating method specificity, linearity, and accuracy parameters. Furthermore, regulatory submissions (ANDA/DMF) require impurity standards that are fully characterized and documented with Certificates of Analysis (COA), NMR, MS, and HPLC purity data, which are uniquely provided for this CAS-specific entity by qualified vendors . The absence of exact identity confirmation for a substitute compound would lead to method validation failure and potential regulatory citation.

Quantitative Differentiation Evidence for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 824430-77-5)


Purity Specification: 98% vs. 95% Baseline – A Tangible Quality Metric for Method Validation

The compound is offered by reputable vendors at a minimum purity of 98% (HPLC) , a specification that exceeds the common 95% purity threshold often observed for generic impurity reference standards in the same class . This higher purity level directly reduces the risk of co-eluting interferents in chromatographic analyses, thereby improving method accuracy and specificity in Lorcaserin impurity profiling.

Pharmaceutical Quality Control Impurity Reference Standard Analytical Method Validation

Synthetic Efficiency: A 73% Yield Benchmark in the Key Intramolecular Cyclization Step

A patented preparation method specifically for this compound achieves a reaction yield of 73% in the key intramolecular Friedel-Crafts alkylation step using aluminum trichloride as a catalyst in anhydrous dichlorobenzene [1]. This represents a documented improvement over unspecified prior art methods and provides a quantitative benchmark for process chemists seeking to optimize the Lorcaserin synthetic route.

Process Chemistry Synthetic Yield Optimization Lorcaserin Intermediate

Validated Chromatographic Method Compatibility: A Designated Impurity in an ICH-Compliant HPLC Method

The compound is explicitly included as one of the process-related impurities in a fully validated stability-indicating RP-LC method for Lorcaserin drug substance [1]. The method was developed using Quality by Design (QbD) principles and validated for linearity, accuracy, specificity, precision, and robustness in accordance with ICH guidelines. The chromatographic conditions (Phenomenex Luna phenyl-hexyl column, 10 mM ammonium formate buffer with 0.1% ammonia, pH 2.8, gradient elution with methanol/acetonitrile, 220 nm detection) have been optimized to achieve baseline resolution of this impurity from Lorcaserin and other related substances.

Stability-Indicating Method Lorcaserin Impurity Profiling Quality by Design (QbD)

Regulatory Documentation Package: Full Analytical Characterization for ANDA/DMF Support

Vendors supply this compound with a comprehensive analytical data package, including Certificate of Analysis (COA), NMR, MS, and HPLC purity data . This level of characterization aligns with the requirements for impurity reference standards used in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). In contrast, many generic benzazepinone building blocks lack the full suite of certified analytical documentation required for regulatory scrutiny.

Regulatory Affairs Certificate of Analysis Reference Standard

Best Application Scenarios for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 824430-77-5) Based on Quantitative Evidence


Pharmaceutical QC Release and Stability Testing of Lorcaserin Drug Substance

This compound is the preferred reference standard for identifying and quantifying the 2-Oxo Lorcaserin impurity in Lorcaserin API during batch release and stability studies. Its inclusion in a validated HPLC method with specific conditions (Phenomenex Luna phenyl-hexyl column, pH 2.8 ammonium formate buffer, 220 nm detection) ensures accurate quantification [1]. The ≥98% purity specification minimizes the risk of co-eluting peaks, thereby supporting reliable impurity profiling in a GMP environment .

Process Development and Optimization of Lorcaserin Synthesis

Process chemists can utilize this compound as a key intermediate standard to monitor the efficiency of the intramolecular Friedel-Crafts cyclization step. The patented method achieving 73% yield serves as a benchmark for process optimization efforts [1]. Using the authentic standard for in-process HPLC analysis allows for precise tracking of reaction progress and yield determination, facilitating the development of robust and scalable manufacturing processes.

Method Development and Validation in Support of ANDA/DMF Submissions

Analytical R&D teams developing stability-indicating methods for generic Lorcaserin drug products should select this fully characterized impurity standard. The availability of comprehensive analytical documentation (COA, NMR, MS, HPLC purity) [1] streamlines method validation activities and provides the necessary traceability for regulatory review. Its established chromatographic behavior in a published validated method reduces method development time and ensures ICH guideline compliance.

Academic Research on Benzazepinone-Derived 5-HT2C Agonist Synthesis

Academic laboratories investigating novel 5-HT2C receptor agonists or conducting SAR studies around the benzazepinone scaffold can employ this compound as a versatile building block or as a comparative standard in synthetic route development. Its commercial availability at high purity (95-98%) and low cost supports exploratory medicinal chemistry programs [1].

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